2,4-Dichloro-7-fluoroquinazoline
Overview
Description
2,4-Dichloro-7-fluoroquinazoline: is a heterocyclic aromatic organic compound with the molecular formula C8H3Cl2FN2 and a molecular weight of 217.03 g/mol . It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorine atom at position 7 on the quinazoline ring . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dichloro-7-fluoroquinazoline typically involves the following steps :
Starting Materials: The synthesis begins with 4-fluoro-2-aminobenzoic acid as the starting material.
Formation of Urea Derivatives: The 4-fluoro-2-aminobenzoic acid reacts with potassium cyanate to form the corresponding urea derivatives.
Cyclization: The urea derivatives undergo cyclization in the presence of sodium hydroxide to form the monosodium salts of benzoylene urea.
Final Product Formation: The monosodium salts are treated with hydrochloric acid to yield this compound in near-quantitative yields.
Industrial Production Methods:
Industrial production methods for this compound are designed to be eco-efficient and scalable . The reactions are typically carried out in water, and the desired products are obtained through simple filtration, minimizing waste generation .
Chemical Reactions Analysis
Types of Reactions:
2,4-Dichloro-7-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present on the quinazoline ring.
Major Products:
Scientific Research Applications
2,4-Dichloro-7-fluoroquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets, such as kinase enzymes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2,4-Dichloroquinazoline
- 7-Fluoroquinazoline
- 2,4-Dichloro-5-fluoroquinazoline
Comparison:
- 2,4-Dichloroquinazoline: Lacks the fluorine atom at position 7, which may affect its biological activity and chemical reactivity .
- 7-Fluoroquinazoline: Lacks the chlorine atoms at positions 2 and 4, which can influence its substitution reactions and overall stability .
- 2,4-Dichloro-5-fluoroquinazoline: Similar in structure but with the fluorine atom at position 5 instead of 7, potentially altering its interaction with molecular targets .
Uniqueness:
2,4-Dichloro-7-fluoroquinazoline is unique due to the specific positioning of the chlorine and fluorine atoms on the quinazoline ring, which can significantly influence its chemical properties and biological activities .
Properties
IUPAC Name |
2,4-dichloro-7-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKYNUUYMRIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614373 | |
Record name | 2,4-Dichloro-7-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174566-15-5 | |
Record name | 2,4-Dichloro-7-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 2,4-Dichloro-7-fluoroquinazoline?
A1: The molecular formula of this compound is C8H3Cl2FN2 []. While the abstract doesn't provide a structural image, the name indicates a quinazoline ring system with chlorine atoms substituted at the 2 and 4 positions and a fluorine atom at the 7 position.
Q2: What kind of intermolecular interactions are present in the solid form of this compound?
A2: The abstract mentions that this compound molecules engage in π–π stacking interactions in the crystal structure []. This interaction occurs between the planar quinazoline rings of adjacent molecules.
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